(1R,2S)-1,2-dihydrophenanthrene-1,2-diol
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Overview
Description
(1R,2S)-1,2-dihydrophenanthrene-1,2-diol is a cis-1,2-dihydrophenanthrene-1,2-diol. It is an enantiomer of a (1S,2R)-1,2-dihydrophenanthrene-1,2-diol.
Scientific Research Applications
Stereoselective Metabolism and Environmental Toxicology
Enantiomeric Metabolism : Enantiomerically pure isomers of trans-1,2-dihydroxy-1,2-dihydrophenanthrene show distinct metabolism patterns in rat liver microsomes, revealing stereoselectivity in the formation of diol epoxides. This stereoselectivity varies depending on the microsomal source, with significant implications for understanding the metabolic processing of environmental pollutants and related compounds (Vyas et al., 1982).
Analysis in Environmental Biology : In the study of Atlantic cod's exposure to polycyclic aromatic hydrocarbons, (1R,2S)-1,2-dihydrophenanthrene-1,2-diol serves as an important metabolite for analytical methods like fixed wavelength fluorescence and synchronous fluorescence scanning. This has implications for accurately assessing environmental contamination and the biological impact of pollutants (Pampanin et al., 2016).
Chemistry and Polymer Science
- Application in Polymerization : Certain derivatives, like (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, have potential applications as precatalyst activators in the ring-opening polymerization of cyclic esters. This could contribute to advancements in polymer synthesis and materials science (Komarov et al., 2019).
Pharmaceutical and Medicinal Chemistry
- Enantiomerically Pure Diols Synthesis : The use of oxidoreductases demonstrates the feasibility of preparing enantiomerically pure diols, like this compound, in a one-pot operation. This has potential applications in pharmaceutical synthesis and drug development (Gennaro et al., 2010).
Properties
Molecular Formula |
C14H12O2 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1R,2S)-1,2-dihydrophenanthrene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14+/m0/s1 |
InChI Key |
FZOALBNXOKAOEW-UONOGXRCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]([C@@H]3O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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